molecular formula C8H12O4 B1220911 Diethyl 2-methylenemalonate CAS No. 3377-20-6

Diethyl 2-methylenemalonate

Cat. No.: B1220911
CAS No.: 3377-20-6
M. Wt: 172.18 g/mol
InChI Key: BQHDXNZNSPVVKB-UHFFFAOYSA-N
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Description

Diethyl 2-methylenemalonate is an organic compound with the molecular formula C8H12O4. It is a diethyl ester of methylenemalonic acid and is known for its reactivity and versatility in organic synthesis. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Diethyl 2-methylenemalonate plays a crucial role in biochemical reactions, particularly in the derivatization of thiols. It interacts with cysteine and cystine through a thiol-Michael addition click reaction. This interaction is facilitated by the compound’s dual electron-withdrawing attributes, which allow for a rapid reaction with cysteine under acidic conditions . The preservation of intact information during this reaction is essential for understanding the functions of target compounds. Additionally, this compound has been found to interact with various enzymes and proteins involved in thiol metabolism, further highlighting its significance in biochemical processes .

Cellular Effects

This compound influences various cellular processes by interacting with thiols such as cysteine and cystine. In cell culture media, the compound helps maintain the oxidation states of cysteine and cystine, which are crucial for cellular function . By preserving the balance between these two forms, this compound ensures proper cell signaling, gene expression, and cellular metabolism. The compound’s ability to prevent the rapid oxidation of cysteine to cystine is particularly important in maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a thiol-Michael addition reaction. This reaction involves the binding of the compound to thiol groups on cysteine and cystine, resulting in the formation of stable adducts . The dual electron-withdrawing attributes of this compound facilitate this binding interaction, ensuring the preservation of intact information for understanding the functions of target compounds. Additionally, the compound’s interaction with enzymes involved in thiol metabolism can lead to enzyme inhibition or activation, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has been found to be stable under acidic conditions, allowing for the rapid reaction with cysteine and cystine . Long-term studies have shown that the headspace of storage containers can significantly influence the oxidation rates of cysteine and the precipitation rates of cystine . These findings highlight the importance of proper storage conditions to maintain the compound’s effectiveness in biochemical analyses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively interacts with thiols, maintaining the balance between cysteine and cystine . At high doses, this compound may exhibit toxic or adverse effects, potentially disrupting cellular homeostasis and leading to detrimental outcomes . These threshold effects underscore the need for careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to thiol metabolism. It interacts with enzymes and cofactors that regulate the oxidation and reduction of cysteine and cystine . By influencing these metabolic pathways, the compound can affect metabolic flux and metabolite levels, further impacting cellular function. The role of this compound in these pathways highlights its importance in maintaining cellular homeostasis and proper biochemical function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its effectiveness in biochemical reactions, ensuring that it reaches its target sites and exerts its intended effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s role in biochemical reactions, as it ensures that this compound interacts with its target biomolecules in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-methylenemalonate can be synthesized through several methods. One common method involves the reaction of diethyl ethoxymethylenemalonate with formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as a colorless oil .

Industrial Production Methods: In industrial settings, this compound is produced using high-pressure hydrogenation of diethyl ethoxymethylenemalonate in the presence of a Raney nickel catalyst. The reaction is carried out at elevated temperatures and pressures, followed by distillation to purify the product .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-methylenemalonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diethyl malonate.

    Reduction: Reduction reactions can yield diethyl methylmalonate.

    Substitution: It can undergo nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Diethyl 2-methylenemalonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-methylenemalonate involves its reactivity towards nucleophiles and electrophiles. The methylene group in the compound is highly reactive, allowing it to participate in various addition and substitution reactions. The compound can form stable intermediates, which are crucial in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

    Diethyl malonate: Similar in structure but lacks the methylene group.

    Dimethyl malonate: Similar ester but with methyl groups instead of ethyl groups.

    Diethyl ethoxymethylenemalonate: A precursor in the synthesis of diethyl 2-methylenemalonate.

Uniqueness: this compound is unique due to the presence of the methylene group, which imparts higher reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide variety of chemical compounds .

Properties

IUPAC Name

diethyl 2-methylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-4-11-7(9)6(3)8(10)12-5-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHDXNZNSPVVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30329-60-3
Record name Propanedioic acid, 2-methylene-, 1,3-diethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID901033182
Record name Diethyl methylidenemalonate
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3377-20-6
Record name 1,3-Diethyl 2-methylenepropanedioate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diethyl methylidenemalonate
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Record name 3377-20-6
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Record name Propanedioic acid, 2-methylene-, 1,3-diethyl ester
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Record name Diethyl 2-methylenemalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does diethyl 2-methylenemalonate interact with cysteine and what makes it suitable for cysteine analysis in cell culture media?

A1: this compound (DEMM) reacts with cysteine through a thiol-Michael addition reaction. This reaction is highly specific to thiols like cysteine and proceeds rapidly even under acidic conditions []. This is crucial for analyzing cysteine in cell culture media where it can easily oxidize to cystine. The acidic condition maintained by DEMM helps preserve the original cysteine/cystine ratio, leading to a more accurate measurement of both compounds.

Q2: What are the advantages of using this compound in conjunction with LC-MS/MS for cysteine and cystine analysis?

A2: Combining DEMM derivatization with LC-MS/MS offers several advantages for cysteine and cystine analysis:

  • Simultaneous Analysis: The method allows for the simultaneous measurement of both cysteine and cystine, providing a complete picture of their levels in the sample [].
  • Improved Accuracy: Derivatization with DEMM stabilizes cysteine, preventing its oxidation during analysis and leading to more accurate quantification [].
  • Speed and Efficiency: The derivatization reaction is rapid, and the overall LC-MS/MS analysis time is short, enabling high-throughput analysis [].
  • Versatility: The method can be applied to analyze cysteine and cystine levels in complex matrices like cell culture media [].

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